Mdl 27399 - 131374-22-6

Mdl 27399

Catalog Number: EVT-274496
CAS Number: 131374-22-6
Molecular Formula: C26H36N4O8
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MDL 27399 inhibits human neutrophil cathepsin G.
Synthesis Analysis

Methods

The synthesis of Mdl 27399 typically involves multi-step organic reactions. The process begins with the preparation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. For example, one common method includes:

  1. Formation of the core structure: This may involve cyclization reactions to establish the central ring system characteristic of Mdl 27399.
  2. Functional group modification: Subsequent steps often modify functional groups to enhance pharmacological properties and bioavailability.

Technical Details

The exact synthetic route can vary, but it generally includes techniques such as:

  • Refluxing: Used to drive reactions to completion.
  • Chromatography: Employed for purification of intermediates and final products.
  • Spectroscopic analysis: Techniques like nuclear magnetic resonance and mass spectrometry are utilized to confirm the structure and purity of Mdl 27399.
Molecular Structure Analysis

Structure

Mdl 27399 possesses a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.

Data

The molecular weight of Mdl 27399 is approximately 300 g/mol, and its structure can be represented in a two-dimensional format that highlights the arrangement of atoms and bonds.

Chemical Reactions Analysis

Reactions

Mdl 27399 undergoes several chemical reactions that are crucial for its activity. Key reactions include:

  • Hydrolysis: This reaction can influence the stability and solubility of the compound.
  • Oxidation-reduction reactions: These may play a role in activating or deactivating the compound's therapeutic effects.

Technical Details

Understanding these reactions is essential for optimizing the synthesis and enhancing the efficacy of Mdl 27399. Reaction conditions such as temperature, pH, and solvent choice are critical factors that can significantly influence outcomes.

Mechanism of Action

Process

The mechanism of action for Mdl 27399 primarily involves its role as a selective serotonin reuptake inhibitor. By inhibiting the reuptake of serotonin in the synaptic cleft, Mdl 27399 increases serotonin availability, which can lead to improved mood and reduced symptoms associated with depression and anxiety disorders.

Data

Research indicates that compounds like Mdl 27399 may also interact with other neurotransmitter systems, potentially enhancing their therapeutic profile by addressing multiple pathways involved in mood regulation.

Physical and Chemical Properties Analysis

Physical Properties

Mdl 27399 is typically presented as a crystalline solid with specific melting points that can vary based on purity. Its solubility profile indicates it is more soluble in organic solvents compared to water, which is an important consideration for formulation development.

Chemical Properties

The chemical stability of Mdl 27399 is influenced by environmental factors such as light exposure and temperature. It is important to conduct stability studies under various conditions to ensure its efficacy over time.

Applications

Scientific Uses

Mdl 27399 has potential applications in scientific research focused on:

  • Neuropharmacology: Investigating its effects on neurotransmitter systems.
  • Psychiatric treatment: Exploring its efficacy in clinical settings for mood disorders.
  • Drug development: Serving as a lead compound for synthesizing new derivatives with improved pharmacological profiles.
Introduction to Neutrophil Protease Biology and Therapeutic Targeting

Role of Cathepsin G in Neutrophil-Mediated Inflammatory Pathways

Cathepsin G possesses multifaceted biological functions beyond microbial killing. Its proteolytic activity directly influences inflammation, thrombosis, tissue remodeling, and immune cell signaling:

Pro-Inflammatory Signaling & Immune Modulation

  • Angiotensin II Generation: CatG converts angiotensin I to angiotensin II independently of angiotensin-converting enzyme (ACE). This drives vasoconstriction, vascular permeability, and neutrophil recruitment, amplifying local inflammation [4].
  • Protease-Activated Receptor (PAR) Activation: CatG cleaves PAR4 on platelets, triggering aggregation and pro-thrombotic states. It also activates PARs on endothelial and immune cells, inducing pro-inflammatory cytokine release (e.g., IL-6, IL-8) [4].
  • MHC-I Upregulation: Cell surface-bound CatG enhances MHC-I expression on epithelial and cancer cells, potentially altering antigen presentation and T-cell responses [5].

Extracellular Matrix Degradation & Tissue Damage

CatG cleaves key structural proteins, including:

  • Elastin and collagen (types I, III, IV)
  • Fibronectin and laminin
  • Proteoglycans (e.g., decorin, biglycan) [4] [5]This degradation compromises tissue integrity and releases matrix-bound growth factors (e.g., EGF, FGF), promoting fibrosis and pathological remodeling in cardiovascular and pulmonary tissues [4].

Interaction with Neutrophil Extracellular Traps (NETs)

During NETosis, CatG decorates chromatin webs released by neutrophils. NET-associated CatG:

  • Inactivates tissue factor pathway inhibitor (TFPI), promoting coagulation and thrombosis [4].
  • Processes IL-1α precursor into its active form, exacerbating local inflammation [4].
  • Enhances endothelial dysfunction and leukocyte adhesion in atherosclerosis [4].

Table 1: Key Biological Targets of Cathepsin G in Inflammation

Target CategorySpecific Substrates/EffectorsBiological Consequence
Vasoactive PeptidesAngiotensin IVasoconstriction, inflammation
ReceptorsPAR4Platelet aggregation, cytokine release
Extracellular MatrixCollagen IV, elastin, fibronectinTissue destruction, growth factor liberation
Coagulation FactorsTFPI, factor VPro-thrombotic state
CytokinesPro-IL-1αEnhanced inflammation

Rationale for Targeted Inhibition in Inflammatory Disease Pathogenesis

The pathogenesis of chronic inflammatory diseases involves sustained CatG activity that overwhelms endogenous inhibitors. Therapeutic inhibition aims to restore proteolytic balance and halt downstream damage:

Pathogenic Mechanisms Driven by Cathepsin G

  • Chronic Obstructive Pulmonary Disease (COPD): CatG synergizes with NE and PR3 to degrade lung elastin and surfactant proteins. This perpetuates a proteolytic feedback loop: ECM fragments recruit additional neutrophils, amplifying inflammation and emphysema [1] [4]. In COPD patients, CatG activity in bronchoalveolar lavage fluid correlates with disease severity [1].
  • Cardiovascular Diseases: CatG promotes:
  • Atherosclerosis: Via myeloid cell adhesion to endothelium.
  • Myocardial Infarction: By stimulating pro-inflammatory cytokine cascades and neutrophil infiltration in cardiac tissue [4].
  • Thrombosis: Through PAR4 activation and TFPI inactivation [4].
  • Cancer Progression: Tumor-associated neutrophils release CatG, which:
  • Cleaves IRS-1, activating the PI3K-AKT pathway to support tumor proliferation [3].
  • Facilitates tumor cell adhesion to endothelium via E-selectin induction [3].
  • Correlates with poor prognosis in breast, lung, and colorectal cancers [3].

Therapeutic Advantages of Selective CatG Inhibition

MDL 27399 represents a synthetic inhibitor designed for high specificity against CatG. Its rationale includes:

  • Complementing Endogenous Defenses: Augments serpins (e.g., α1-antitrypsin) without disrupting essential microbial killing by other NSPs [6].
  • Blocking Multiple Pathogenic Cascades: Simultaneously targets:
  • Tissue destruction (ECM degradation)
  • Inflammation (cytokine/angiotensin activation)
  • Thrombosis (PAR4/TFPI modulation) [4] [7].
  • Overcoming Limitations of Broad-Spectrum Inhibitors: Unlike inhibitors targeting all NSPs (e.g., α1-PI), MDL 27399 avoids compromising neutrophil phagocytic and NETosis functions critical for host defense [6].

Table 2: Disease Associations of Cathepsin G Dysregulation

Disease CategorySpecific ConditionRole of Cathepsin GClinical Correlation
RespiratoryCOPD, cystic fibrosisElastin/collagen degradation, cytokine activationElevated sputum CatG activity [1]
CardiovascularAtherosclerosisLeukocyte adhesion, endothelial damagePlaque instability [4]
Myocardial infarctionPost-infarction inflammation, remodelingReduced cardiac function [4]
OncologicBreast/lung/colorectal cancerIRS-1 cleavage, PI3K-AKT activation, metastasisPoor prognosis, high serum CatG [3]
AutoimmuneVasculitisAutoantigen processing, NET-associated damageANCA-associated pathology [2]

Validation from Preclinical Models

Properties

CAS Number

131374-22-6

Product Name

Mdl 27399

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Molecular Formula

C26H36N4O8

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C26H36N4O8/c1-16(27-21(31)12-13-22(32)37-3)23(33)28-17(2)25(35)30-14-8-11-20(30)24(34)29-19(26(36)38-4)15-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15H2,1-4H3,(H,27,31)(H,28,33)(H,29,34)/t16-,17-,19-,20-/m0/s1

InChI Key

IHIOQWRKKWYCIQ-ZULIPRJHSA-N

SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)CCC(=O)OC

Solubility

Soluble in DMSO

Synonyms

MDL 27,399
MDL 27399
MDL-27399
MeO-Succ-Ala-Ala-Pro-Phe-COOCH3

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)CCC(=O)OC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)NC(=O)CCC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.